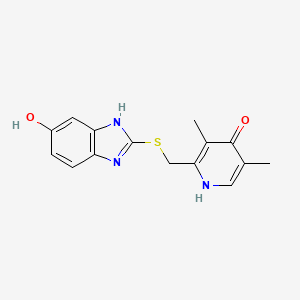
4,5'-Di(desmethyl) Omeprazole Sulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5’-Di(desmethyl) Omeprazole Sulfide is a chemical compound identified by the CAS number 176219-12-8. It is an impurity of Omeprazole, a widely used proton pump inhibitor for treating gastroesophageal reflux disease (GERD) and peptic ulcers . This compound is often utilized in analytical method development, method validation, and quality control applications for the commercial production of Omeprazole .
Vorbereitungsmethoden
The preparation of 4,5’-Di(desmethyl) Omeprazole Sulfide involves synthetic routes that typically include the reaction of Omeprazole with specific reagents under controlled conditions. One common method involves the reaction of Omeprazole with peroxyacetic acid in a two-phase water and chlorinated organic solvent medium, under alkaline pH . The separation of water and organic phases after the reaction allows for the isolation of the desired compound from the organic phase .
Analyse Chemischer Reaktionen
4,5’-Di(desmethyl) Omeprazole Sulfide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like peroxyacetic acid.
Reduction: Reduction reactions may involve reagents such as sodium borohydride.
Substitution: Substitution reactions can occur with halogenated compounds under specific conditions.
Common reagents used in these reactions include peroxyacetic acid for oxidation and sodium borohydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4,5’-Di(desmethyl) Omeprazole Sulfide has several scientific research applications:
Chemistry: It is used in analytical method development and validation for the production of Omeprazole.
Biology: The compound can be used to study the metabolic pathways and degradation products of Omeprazole.
Medicine: It helps in understanding the pharmacokinetics and pharmacodynamics of Omeprazole by serving as a reference impurity.
Wirkmechanismus
The mechanism of action of 4,5’-Di(desmethyl) Omeprazole Sulfide is related to its parent compound, Omeprazole. Omeprazole works by inhibiting the proton pump (H+/K+ ATPase) in the stomach lining, thereby reducing gastric acid secretion . The molecular targets and pathways involved include the binding of the compound to the proton pump, leading to its inhibition and subsequent decrease in acid production .
Vergleich Mit ähnlichen Verbindungen
4,5’-Di(desmethyl) Omeprazole Sulfide can be compared with other similar compounds, such as:
Omeprazole: The parent compound, used as a proton pump inhibitor.
Omeprazole Hydrolysis Impurity: Another impurity formed during the degradation of Omeprazole.
Omeprazole EP Impurity G: A related compound used in quality control processes.
The uniqueness of 4,5’-Di(desmethyl) Omeprazole Sulfide lies in its specific structure and its role as an impurity in the production and analysis of Omeprazole .
Eigenschaften
CAS-Nummer |
176219-12-8 |
|---|---|
Molekularformel |
C15H15N3O2S |
Molekulargewicht |
301.4 g/mol |
IUPAC-Name |
2-[(6-hydroxy-1H-benzimidazol-2-yl)sulfanylmethyl]-3,5-dimethyl-1H-pyridin-4-one |
InChI |
InChI=1S/C15H15N3O2S/c1-8-6-16-13(9(2)14(8)20)7-21-15-17-11-4-3-10(19)5-12(11)18-15/h3-6,19H,7H2,1-2H3,(H,16,20)(H,17,18) |
InChI-Schlüssel |
DFTLOBPKLZDKCN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CNC(=C(C1=O)C)CSC2=NC3=C(N2)C=C(C=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


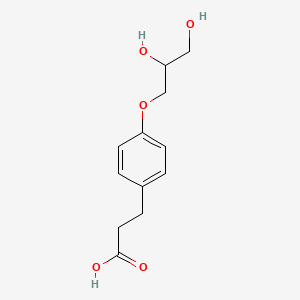
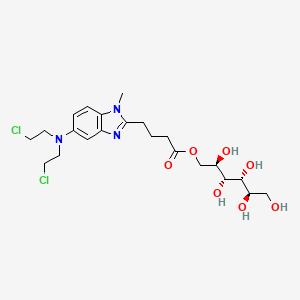
![4-[2-Methyl-1-(1-methylethyl)propyl]phenol](/img/structure/B13432473.png)
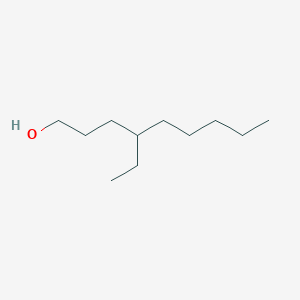
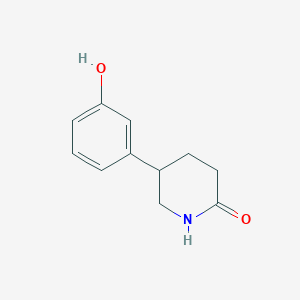
![4'-((1,2',7'-Trimethyl-1H,3'H-[2,5'-bibenzo[d]imidazol]-3'-yl)methyl)-[1,1'-biphenyl]-2-carboxylic Acid](/img/structure/B13432498.png)
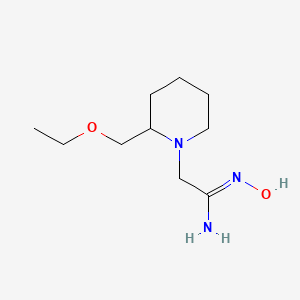
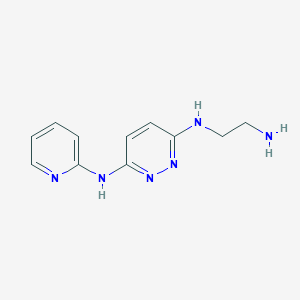
![4,4'-[Chloro(4-methoxyphenyl)ethenylidene]bis-phenol](/img/structure/B13432510.png)
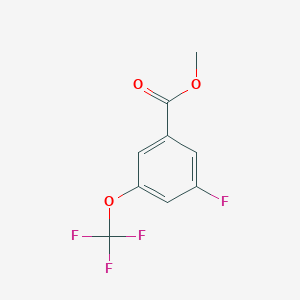
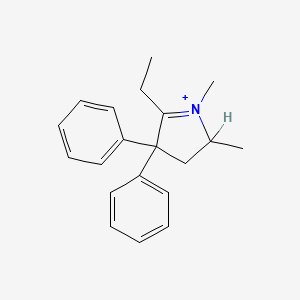
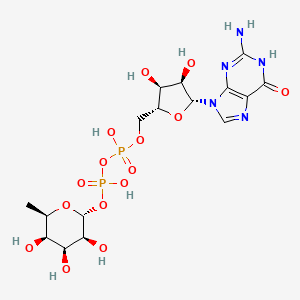
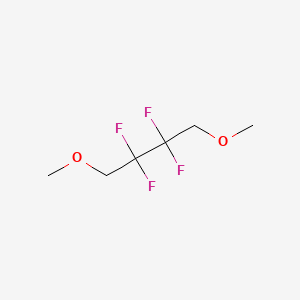
![prop-2-ynyl(-2)[N(iPr)2P(OCH2CH2CN)(-3)][DMT(-5)]Ribf(b)-uracil-1-yl](/img/structure/B13432549.png)
